molecular formula C13H17ClN2O2 B1422803 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1178761-97-1

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B1422803
CAS No.: 1178761-97-1
M. Wt: 268.74 g/mol
InChI Key: NSASSQITGUVWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C13H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-hydroxyphenylpiperazine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethan-1-one
  • 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]butan-1-one
  • 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]pentan-1-one

Uniqueness

2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorine atom.

Properties

IUPAC Name

2-chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10(14)13(18)16-8-6-15(7-9-16)11-4-2-3-5-12(11)17/h2-5,10,17H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSASSQITGUVWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.